molecular formula C13H20Cl2N2O2 B6602850 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride CAS No. 2060047-47-2

3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride

Cat. No.: B6602850
CAS No.: 2060047-47-2
M. Wt: 307.21 g/mol
InChI Key: ITENGQALAMBXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a piperidine ring attached to a benzoic acid moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride typically involves the following steps:

  • Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

  • Benzoylation: The piperidine derivative is then reacted with benzoic acid or its derivatives under specific conditions to form the desired compound.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with new substituents at specific positions.

Scientific Research Applications

3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

  • Industry: The compound can be utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • Piperidine Derivatives: Other piperidine derivatives with similar structures and functional groups.

  • Benzoic Acid Derivatives: Compounds with benzoic acid moieties attached to different heterocycles.

Uniqueness: 3-{[(Piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride stands out due to its specific combination of a piperidine ring and a benzoic acid moiety, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(piperidin-4-ylmethylamino)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;;/h1-3,8,10,14-15H,4-7,9H2,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITENGQALAMBXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC(=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.